molecular formula C12H8N4O4 B14157278 4,4'-Dinitroazobenzene CAS No. 3646-57-9

4,4'-Dinitroazobenzene

Cat. No.: B14157278
CAS No.: 3646-57-9
M. Wt: 272.22 g/mol
InChI Key: BYLJUTWUGSHKJB-UHFFFAOYSA-N
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Description

4,4’-Dinitroazobenzene is an organic compound characterized by the presence of two nitro groups (-NO₂) and an azo group (-N=N-) attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dinitroazobenzene can be synthesized through the oxidation of p-nitroaniline using various oxidizing agents. One common method involves the use of lead dioxide (PbO₂) electrodes in an electrochemical cell, where p-nitroaniline is oxidized to form 4,4’-Dinitroazobenzene . The reaction conditions typically include an acidic medium and controlled temperature to optimize the yield.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dinitroazobenzene often involves the use of polymer-bound triphenylphosphine as a coupling reagent under microwave irradiation. This method is advantageous due to its high yield, low moisture sensitivity, and ease of separation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dinitroazobenzene undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form azoxy compounds.

    Reduction: Reduction of 4,4’-Dinitroazobenzene typically leads to the formation of 4,4’-diaminoazobenzene.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Azoxy compounds.

    Reduction: 4,4’-diaminoazobenzene.

    Substitution: Various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

4,4’-Dinitroazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Dinitroazobenzene exerts its effects involves the interaction of its nitro and azo groups with various molecular targets. The nitro groups can undergo redox reactions, while the azo group can participate in electron transfer processes. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison: 4,4’-Dinitroazobenzene is unique due to the presence of both nitro and azo groups, which confer distinct chemical properties compared to other dinitrobenzenes. While 1,2-, 1,3-, and 1,4-dinitrobenzenes are primarily used in the manufacture of explosives and dyes, 4,4’-Dinitroazobenzene’s azo group allows it to participate in a broader range of chemical reactions, making it more versatile in scientific research and industrial applications .

Properties

IUPAC Name

bis(4-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLJUTWUGSHKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037846
Record name Diazene, 1,2-bis(4-nitrophenyl)-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-57-9, 89103-79-7
Record name Diazene, bis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dinitroazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis(4-nitrophenyl)-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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